molecular formula C13H20N2O4S B4556701 N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}acetamide

N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}acetamide

Cat. No.: B4556701
M. Wt: 300.38 g/mol
InChI Key: FCLPZRBYBDWIMP-UHFFFAOYSA-N
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Description

N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}acetamide is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11437830 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

One significant area of application involves the study of chloroacetamide herbicides, such as acetochlor and metolachlor, which are structurally related to N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}acetamide. Research has delved into their metabolism in human and rat liver microsomes, highlighting the complex metabolic pathways leading to their bioactivation and potential carcinogenicity. These studies provide insights into the environmental and health impacts of these herbicides, underscoring the importance of understanding their metabolic degradation to mitigate risks associated with their use in agriculture (Coleman et al., 2000).

Synthesis and Enzyme Inhibitory Activities

Another research application of related compounds involves the synthesis of new chemical entities with potential therapeutic effects. For example, derivatives of triazoles synthesized through both conventional and microwave-assisted methods have been evaluated for their inhibitory activities against various enzymes. These studies not only contribute to the field of medicinal chemistry but also offer potential pathways for developing new drugs with specific enzyme inhibitory properties (Virk et al., 2018).

Antimicrobial and Antiviral Properties

The structural framework of this compound and its derivatives has been explored for antimicrobial and antiviral properties. Research in this domain aims at synthesizing novel compounds that exhibit significant activity against resistant bacterial and viral strains, offering potential advancements in the treatment of infectious diseases (Abdel‐Hafez et al., 2018).

Analytical and Environmental Chemistry

Research has also focused on the degradation of chloroacetamide herbicides in natural and amended soils, studying the kinetics of their transformation products. Such studies are crucial for understanding the persistence and mobility of these compounds in the environment, informing strategies for minimizing their ecological footprint (Rodríguez-Cruz & Lacorte, 2005).

Catalysis and Green Chemistry

The compound and its related derivatives are utilized in research focusing on catalytic processes and green chemistry applications. For instance, novel catalysts have been developed for the efficient synthesis of acetamide derivatives, highlighting the role of such compounds in promoting sustainable chemical synthesis (Qun-feng, 2008).

Properties

IUPAC Name

N-[5-(butan-2-ylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-5-9(2)15-20(17,18)11-6-7-13(19-4)12(8-11)14-10(3)16/h6-9,15H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPZRBYBDWIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.